molecular formula C15H12FN3O2 B12006007 2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 681443-99-2

2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B12006007
CAS No.: 681443-99-2
M. Wt: 285.27 g/mol
InChI Key: IYJOWULNYPENPP-LICLKQGHSA-N
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Description

2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide: is a chemical compound with the molecular formula C16H13N3O2F. It belongs to the class of hydrazones and exhibits interesting properties due to its unique structure. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate, followed by subsequent reaction with N-phenylacetyl chloride. The overall synthetic route can be summarized as follows:

    Formation of hydrazone: 3-fluorobenzaldehyde reacts with hydrazine hydrate to form the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using N-phenylacetyl chloride to yield the final product.

Reaction Conditions::

    Hydrazone Formation: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

    Acetylation: The acetylation step is carried out using a base (such as pyridine) and an organic solvent (e.g., dichloromethane).

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions due to the presence of the hydrazone functional group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group.

    Reduction: Reduction of the carbonyl group may lead to the corresponding hydrazine derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid).

    Substitution: Nucleophiles (e.g., amines, alkoxides).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Potential products include hydrazones, hydrazides, and substituted phenylacetamides.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for other compounds.

    Industry: Its unique structure could have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

    2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide: .

    2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide: .

Properties

CAS No.

681443-99-2

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C15H12FN3O2/c16-12-6-4-5-11(9-12)10-17-19-15(21)14(20)18-13-7-2-1-3-8-13/h1-10H,(H,18,20)(H,19,21)/b17-10+

InChI Key

IYJOWULNYPENPP-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F

Origin of Product

United States

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